4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide
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Overview
Description
4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide is a complex organic compound featuring a pyrimido[4,5-d]pyrimidine core
Preparation Methods
The synthesis of 4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide involves multiple steps. One common method includes the multicomponent condensation reaction of formaldehyde with uracil analogs and amines . Another approach involves the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives under catalytic conditions in a basic or acidic medium . Industrial production methods often employ solvent-free and microwave irradiation conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamido group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Scientific Research Applications
4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and decreases pulmonary hypertension.
Biochemical Research: It is used to study biochemical pathways and molecular interactions due to its ability to modulate various biological processes.
Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biochemical pathways.
Mechanism of Action
The compound exerts its effects by inhibiting cAMP-phosphodiesterase in platelets, which prevents the absorption of vascular and blood cells . It also supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . These actions collectively contribute to its potential therapeutic benefits in reducing pulmonary hypertension and preventing platelet aggregation.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-d]pyrimidine derivatives, which share the bicyclic [6 + 6] system. 4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide is unique due to its specific substituents that confer distinct biological activities. Other similar compounds include:
Properties
IUPAC Name |
4-[[2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-4-5-6-14-24-18-16(20(30)27(3)21(31)26(18)2)19(25-14)32-11-15(28)23-13-9-7-12(8-10-13)17(22)29/h7-10H,4-6,11H2,1-3H3,(H2,22,29)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCZYBQEXPMQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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